Lipophilicity and Predicted ADME Profile: A Class-Level Differentiation from Analogous Building Blocks
The target compound's predicted LogP of 3.34-4.01 places it in an optimal lipophilicity range for CNS drug candidates, balancing permeability with solubility . This is a critical differentiator from less lipophilic analogs like 4-phenylbenzylamine (C13H13N, MW 183.25, LogP ~2.0) or more polar tetrahydrofuran-2-ylmethylamine (C5H11NO, MW 101.15, LogP ~0.4), which would exhibit drastically different pharmacokinetic profiles. The combination of a biphenyl group and a THF ring yields a LogD of 2.40 at pH 7.4, indicating moderate lipophilicity under physiological conditions .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.34 (ACD/LogP) to 4.01 (estimated) |
| Comparator Or Baseline | 4-Phenylbenzylamine (LogP ~2.0) |
| Quantified Difference | ~1.3 to 2.0 LogP units higher |
| Conditions | ACD/Labs Percepta Platform (Version 14.00) and other predictive models |
Why This Matters
This quantitative difference in lipophilicity is essential for researchers optimizing blood-brain barrier penetration or solubility profiles in a series.
